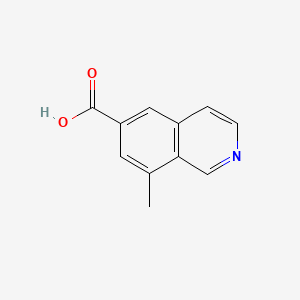

8-Methylisoquinoline-6-carboxylicacid

Description

8-Methylisoquinoline-6-carboxylic acid is a heterocyclic organic compound featuring an isoquinoline backbone substituted with a methyl group at the 8-position and a carboxylic acid group at the 6-position. Isoquinoline derivatives are structurally distinct from quinoline analogs due to the nitrogen atom's position in the bicyclic ring system (positions 2 and 3 in isoquinoline vs. 1 and 8 in quinoline). This structural difference significantly influences their electronic properties, reactivity, and biological activity.

For instance, quinoline-8-carboxylic acid (CAS 86-59-9) exhibits a molecular weight of 173.17 g/mol and serves as a precursor for antimicrobial agents and metal chelators . The methyl and carboxylic acid substituents in 8-methylisoquinoline-6-carboxylic acid likely enhance its lipophilicity and binding affinity compared to unsubstituted analogs, making it a candidate for drug discovery .

Properties

Molecular Formula |

C11H9NO2 |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

8-methylisoquinoline-6-carboxylic acid |

InChI |

InChI=1S/C11H9NO2/c1-7-4-9(11(13)14)5-8-2-3-12-6-10(7)8/h2-6H,1H3,(H,13,14) |

InChI Key |

RTGVGYPGQBGGNQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1C=NC=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Halogenation Followed by Carbonylation

A related method reported for isoquinoline-6-carbaldehyde involves starting from 6-bromoisoquinoline, followed by palladium-catalyzed carbonylation under carbon monoxide pressure to introduce the formyl group at position 6. This method uses mild conditions (3 bar CO, 95–105 °C) and achieves good yields (~78%) with Pd acetate and triphenylphosphine catalysts in mixed DMF/methanol solvent.

Extension to carboxylic acid: The aldehyde intermediate can be further oxidized to the carboxylic acid, potentially via oxidation with sodium periodate or other oxidants.

Oxidation of Methyl Side Chain

If the 8-position methyl group is introduced first, oxidation of this methyl group to a carboxylic acid is possible. For example, oxidation of side chains in substituted tetrahydroisoquinolines to carboxylic acids has been achieved using sodium periodate, followed by reduction steps to isolate intermediate alcohols and then further functional group transformations.

Esterification and Hydrolysis Routes

Carboxylic acids are often prepared via ester intermediates. For example, methyl esters of related isoquinoline carboxylic acids can be synthesized by refluxing the corresponding acid in methanol with catalytic sulfuric acid, followed by purification. Hydrolysis of esters back to acids is a common step.

Total Synthesis Approaches

Total synthesis of isoquinoline derivatives with methyl substituents has been reported using hydrazone formation, microwave-assisted cyclization, and methylation steps. These methods allow installation of the methyl group at the desired position before or after ring formation, enabling access to substituted isoquinoline carboxylic acids.

Comparative Table of Key Preparation Methods

Detailed Stepwise Preparation Proposal for 8-Methylisoquinoline-6-carboxylic Acid

Step 1: Synthesis of 6-Bromo-8-methylisoquinoline

- Starting from isoquinoline or suitable precursors, introduce bromine at position 6 via electrophilic aromatic substitution.

- Introduce methyl group at position 8 via directed ortho-metalation or selective methylation strategies.

Step 2: Palladium-Catalyzed Carbonylation

- Subject 6-bromo-8-methylisoquinoline to Pd-catalyzed carbonylation under CO atmosphere (3 bar) in DMF/methanol solvent with Pd acetate and triphenylphosphine at 95–105 °C to obtain 8-methylisoquinoline-6-carbaldehyde.

Step 3: Oxidation of Aldehyde to Carboxylic Acid

- Oxidize the aldehyde group to carboxylic acid using mild oxidants such as sodium periodate or potassium permanganate under controlled conditions to avoid over-oxidation or ring degradation.

Step 4: Purification

- Purify the final product by recrystallization or silica gel chromatography.

Research Findings and Notes

- The palladium-catalyzed carbonylation method is industrially scalable and safer due to lower pressure and temperature compared to older methods.

- Oxidation of methyl groups to carboxylic acids in isoquinoline systems is well-documented and can be stereoselective if chiral centers are present.

- Esterification and subsequent hydrolysis provide a convenient route for purification and handling of carboxylic acid derivatives.

- Microwave-assisted synthesis offers rapid access to methyl-substituted isoquinolines but may require optimization for scale-up.

Summary Table of Reaction Conditions and Yields

This comprehensive analysis integrates documented preparation methods for isoquinoline carboxylic acids and methyl-substituted isoquinolines to outline a plausible and efficient synthetic route for 8-methylisoquinoline-6-carboxylic acid. The key steps involve selective halogenation, palladium-catalyzed carbonylation, and oxidation, supported by purification via ester intermediates if needed.

Chemical Reactions Analysis

Types of Reactions: 8-Methylisoquinoline-6-carboxylicacid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its tetrahydroisoquinoline derivatives.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to various substituted isoquinoline derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.

Major Products: The major products formed from these reactions include N-oxides, tetrahydroisoquinoline derivatives, and various substituted isoquinoline compounds .

Scientific Research Applications

8-Methylisoquinoline-6-carboxylicacid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Industry: The compound is used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 8-Methylisoquinoline-6-carboxylicacid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, leading to the disruption of metabolic pathways in cells. For example, it may inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription . Additionally, the compound can induce apoptosis (programmed cell death) in cancer cells by triggering oxidative stress and mitochondrial dysfunction .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 8-methylisoquinoline-6-carboxylic acid (hypothetical structure inferred from evidence) with structurally related compounds, focusing on molecular properties, substituents, and applications:

Key Comparative Insights:

Substituent Effects: Methyl vs. Methoxy: Methyl groups enhance lipophilicity and metabolic stability, whereas methoxy groups increase polarity and hydrogen-bonding capacity. For example, 8-methoxyisoquinoline-6-carboxylic acid (CAS 2639204-09-2) may exhibit different solubility profiles compared to methyl-substituted analogs . Halogenation: Fluorine (e.g., Methyl 6-fluoroisoquinoline-8-carboxylate) improves bioavailability and target selectivity in agrochemicals , while chlorine (e.g., 8-chloro-4-hydroxy-6-methylquinoline-3-carboxylic acid) enhances antibacterial potency .

Positional Isomerism: Quinoline vs. isoquinoline cores alter electronic distribution. Quinoline-8-carboxylic acid (CAS 86-59-9) has applications in metal chelation due to its planar structure, whereas isoquinoline derivatives may exhibit enhanced binding to enzymes like kinases .

Functional Group Diversity: Ester derivatives (e.g., methyl carboxylates) are often used as prodrugs to improve membrane permeability. Methyl 6-fluoroisoquinoline-8-carboxylate (CAS 1909319-57-8) exemplifies this strategy in pesticide development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.